molecular formula C36H39FN2O7 B588383 Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity CAS No. 1316295-72-3

Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity

Cat. No.: B588383
CAS No.: 1316295-72-3
M. Wt: 630.713
InChI Key: NCWKXXNHQXONBV-UHFFFAOYSA-N
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Description

The compound Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is a chemical impurity associated with the synthesis and production of Atorvastatin, a widely used statin medication for lowering cholesterol levels. This impurity is identified by the CAS number 1316295-72-3 and is chemically known as prop-2-enyl 4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity involves multiple synthetic stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this impurity is closely monitored to maintain the quality and purity of the final Atorvastatin product. The process involves large-scale chemical reactors, precise control of reaction parameters, and rigorous quality control measures to minimize the presence of impurities .

Chemical Reactions Analysis

Types of Reactions

Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is used as a reference standard for analytical method development and validation. It helps in the identification and quantification of impurities in Atorvastatin formulations .

Biology

In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It serves as a model compound for understanding the metabolism and biotransformation of statins .

Medicine

In medicine, the impurity is investigated for its potential impact on the efficacy and safety of Atorvastatin. Studies focus on the pharmacokinetics, pharmacodynamics, and toxicological profiles of the impurity .

Industry

In the pharmaceutical industry, the impurity is monitored as part of quality control processes to ensure the purity and safety of Atorvastatin products. It is also used in the development of new formulations and manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity lies in its specific chemical structure, which includes an allyl ester group and a cyclic (isopropyl) moiety. This structure distinguishes it from other impurities and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

prop-2-enyl 4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,26-15-17-27(37)18-16-26)33(25-11-7-5-8-12-25)34(46-33,36(39,45-30)24(2)3)32(42)38-28-13-9-6-10-14-28/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWKXXNHQXONBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)OCC=C)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746973
Record name Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316295-72-3
Record name Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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